molecular formula C20H15N5O3S B2624628 (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide CAS No. 1322024-50-9

(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Cat. No. B2624628
CAS RN: 1322024-50-9
M. Wt: 405.43
InChI Key: NFFOMRVNEXFZIB-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide, also known as CPTH6, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide inhibits the activity of HDAC6 by binding to its active site, which prevents the deacetylation of α-tubulin, a protein that is important for cell division and movement. This leads to the accumulation of acetylated α-tubulin, which in turn leads to the disruption of microtubule dynamics and cell cycle arrest. This compound also inhibits the aggregation of tau protein by binding to its microtubule-binding domain, which prevents the formation of tau filaments. Finally, this compound inhibits the activity of NF-κB by preventing its translocation to the nucleus, which inhibits the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to reduce the proliferation and migration of cancer cells. This compound has also been shown to reduce the aggregation of tau protein in cells and animals, as well as to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide in lab experiments is its specificity for HDAC6, which allows for the selective inhibition of this enzyme without affecting other HDACs. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide. One direction is to further investigate its therapeutic potential in cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is to develop more potent and selective HDAC6 inhibitors based on the structure of this compound. Finally, future studies could investigate the safety and efficacy of this compound in humans, which could lead to its development as a potential therapeutic agent.

Synthesis Methods

(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is synthesized through a series of chemical reactions, starting with the reaction of 4-aminophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This is then reacted with 2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)acetonitrile to form the intermediate compound, which is then reacted with 4-aminophenylacetamide to form the final product, this compound.

Scientific Research Applications

(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide has been shown to have potential therapeutic applications in various scientific research areas. It has been studied for its anticancer properties, as it inhibits the activity of histone deacetylase 6 (HDAC6), an enzyme that is overexpressed in many types of cancer. This compound has also been studied for its neuroprotective properties, as it has been shown to inhibit the aggregation of tau protein, which is associated with neurodegenerative diseases such as Alzheimer's disease. Additionally, this compound has been studied for its anti-inflammatory properties, as it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response.

properties

IUPAC Name

N-[4-[[(Z)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c1-13(26)23-17-7-5-16(6-8-17)22-11-15(10-21)20-24-19(12-29-20)14-3-2-4-18(9-14)25(27)28/h2-9,11-12,22H,1H3,(H,23,26)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFOMRVNEXFZIB-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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